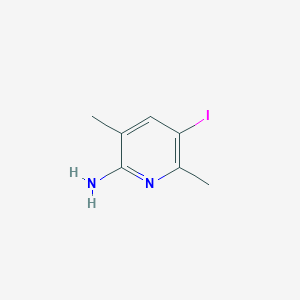
5-iodo-3,6-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-3,6-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C7H9IN2. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 3- and 6-positions, and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3,6-dimethylpyridin-2-amine typically involves the iodination of 2-amino-3,6-dimethylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
5-iodo-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where the iodine is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Amination Reactions: The compound can undergo amination reactions, where the amino group is introduced at the C-5 position using copper or palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in amination reactions.
Boronic Acids: Used in substitution reactions to replace the iodine atom.
Major Products Formed
Aryl or Vinyl Derivatives: Formed from substitution reactions.
Nitro Derivatives: Formed from oxidation of the amino group.
Amines: Formed from reduction of the amino group.
科学的研究の応用
5-iodo-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial, antiviral, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Used as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
作用機序
The mechanism of action of 5-iodo-3,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
類似化合物との比較
Similar Compounds
2-Amino-5-iodopyridine: Lacks the methyl groups at the 3- and 6-positions.
2-Amino-3,6-dimethylpyridine: Lacks the iodine atom at the 5-position.
2-Amino-3,5-dimethylpyridine: Has a different substitution pattern with methyl groups at the 3- and 5-positions.
Uniqueness
5-iodo-3,6-dimethylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (iodine atom) substituents allows for versatile chemical modifications and applications.
特性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
5-iodo-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
InChIキー |
LDKCWGCCWUDLEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1N)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


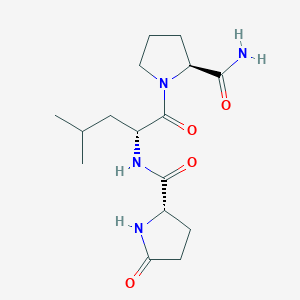
![ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8452723.png)
![1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B8452738.png)
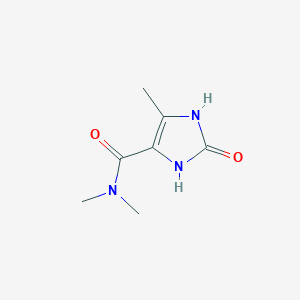
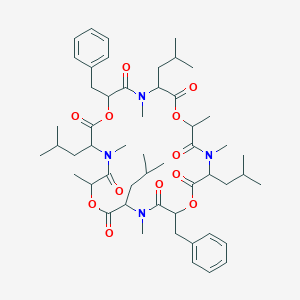
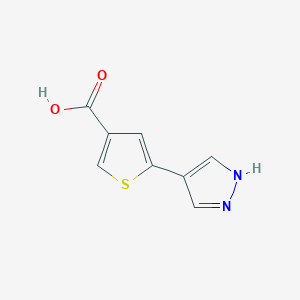
![Benzonitrile, 3-[6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]-](/img/structure/B8452760.png)
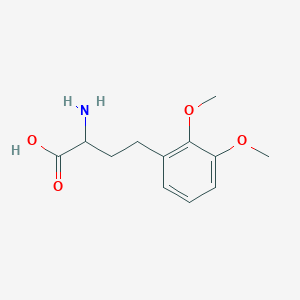
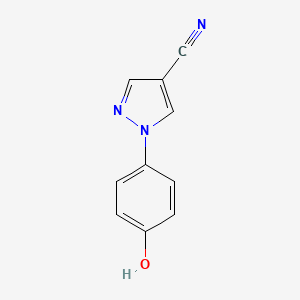
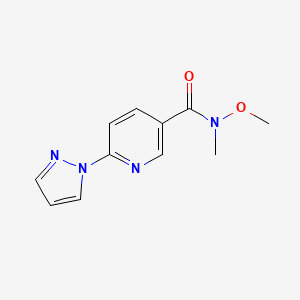

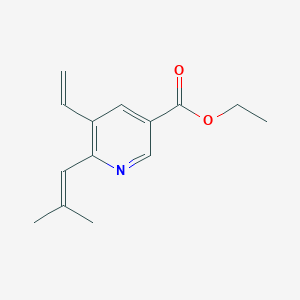
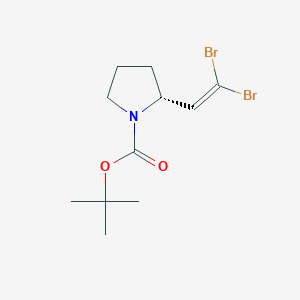
![{5-[3-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B8452811.png)
